molecular formula C22H22N2O2 B12471083 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide

Cat. No.: B12471083
M. Wt: 346.4 g/mol
InChI Key: RGTMDMVDOKGQGY-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a phenylamino group attached to an acetamide backbone.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminodiphenylamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-anilinophenyl)-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H22N2O2/c1-16-8-13-21(14-17(16)2)26-15-22(25)24-20-11-9-19(10-12-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25)

InChI Key

RGTMDMVDOKGQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C

Origin of Product

United States

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